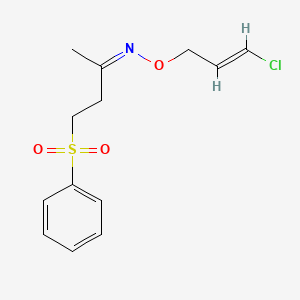

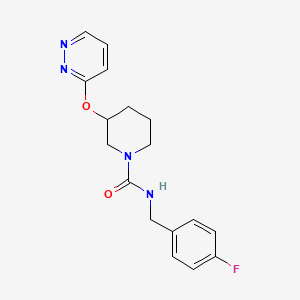

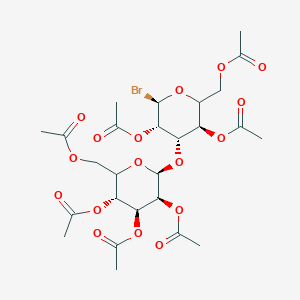

4-(phenylsulfonyl)-2-butanone O-(3-chloro-2-propenyl)oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The compound "4-(phenylsulfonyl)-2-butanone O-(3-chloro-2-propenyl)oxime" does not directly appear in the scientific literature reviewed. However, related research demonstrates the synthesis of similar compounds involving phenylsulfonyl groups and oxime functionalities. For instance, oximes react readily with 2,3-bis(phenylsulfonyl)-1,3-butadiene to give bicyclic isoxazolidines in excellent yield, demonstrating the versatility of phenylsulfonyl compounds in synthesis (Norman, Gareau, & Padwa, 1991).

Molecular Structure Analysis

While specific analyses on the molecular structure of "4-(phenylsulfonyl)-2-butanone O-(3-chloro-2-propenyl)oxime" are not found, related studies provide insights into the molecular mechanics calculations that predict the regio- and stereoselectivity of reactions involving phenylsulfonyl and oxime groups. These calculations are crucial for understanding the molecular structure and reactivity of such compounds.

Chemical Reactions and Properties

The chemical reactions involving compounds with phenylsulfonyl and oxime functionalities are diverse. One example is the reductive cleavage of nitrogen-oxygen bonds in bicyclic isoxazolidines derived from oximes and bis(phenylsulfonyl)-1,3-butadiene, leading to substituted 4-piperidones in high yield (Norman, Gareau, & Padwa, 1991).

Physical Properties Analysis

The literature does not provide specific information on the physical properties of "4-(phenylsulfonyl)-2-butanone O-(3-chloro-2-propenyl)oxime". However, the synthesis and study of related compounds offer a basis for understanding the influence of phenylsulfonyl and oxime groups on the physical properties of organic compounds, such as solubility, boiling point, and stability.

Chemical Properties Analysis

The chemical properties of compounds containing phenylsulfonyl and oxime groups include reactivity towards various reagents, the ability to undergo cycloaddition reactions, and the potential for transformation into a wide range of functionalized products. For example, the conjugate addition of oximes onto dienes to afford nitrone intermediates that undergo intramolecular dipolar cycloaddition illustrates the complex chemical behavior of these compounds (Flick, Caballero, Lee, & Padwa, 2010).

Wissenschaftliche Forschungsanwendungen

Biocatalytic Preparation of Alcohols : The sequential use of two biocatalysts, Pichia farinosa and Rhodococcus rhodochrous, has been established for the preparation of (R)-4-(phenylsulfonyl)-2-butanol, which is derived from 4-(phenylsulfonyl)-2-butanone. This process involves a reduction and selective oxidation to achieve high enantiomeric purity (Sugai, Ohtsuka, & Ohta, 1996).

Synthesis of Acetylenic Compounds : In the synthesis of acetylenic compounds, 2-Butynyl phenyl sulfone and cyclic ketones are treated with sodium hydride to produce 1-phenylsulfonyl-2-butanone derivatives. This study also explores the reaction mechanisms and the physical properties of the products (Yoshimoto, Ishida, & Kishida, 1971).

Piperidone Synthesis : Oximes react with 2,3-bis (phenylsulfonyl)-1,3-butadiene to produce isoxazolidines, which can then be converted into substituted 4-piperidones. This reaction demonstrates significant regio- and stereoselectivity (Norman, Gareau, & Padwa, 1991).

Fabrication of Optically Active Alcohols : Pichia farinosa-mediated reduction of sulfur-containing ketones, including 4-(phenylsulfonyl)-2-butanone, results in the production of optically active secondary alcohols. This process has been studied for its substrate specificity (Ohtsuka, Katoh, Sugai, & Ohta, 1997).

Indolizidine Synthesis : The dianion of 4-(phenylsulfonyl)butanoic acid (4-PSBA) is used to prepare pivotal intermediates for novel syntheses of indolizidines with varied alkyl substituents. This research demonstrates unique approaches to indolizidine synthesis (Kiddle, Green, & Thompson, 1995).

Synthesis of Carbocycles : Allenyl sulfones, including 4-(phenylsulfonyl)-4,5-hexadiene-1,1-dicarboxylate, are treated to form cyclopentene or cyclohexene derivatives. This method allows for the synthesis of carbocycles through endo-mode ring closure (Mukai, Ukon, & Kuroda, 2003).

Selective Hydrolysis of Esters : A study on the pH-dependent hydrolysis of methanesulfonate esters, including 4-{2-[(methylsulfonyl)oxy]ethyl}phenyl methanesulfonate, demonstrates the potential for selective removal of certain ester groups under specific pH conditions (Chan, Cox, & Sinclair, 2008).

Synthesis of Fluoropyrroles : Reactions of 2-aryl-1-fluorovinyl phenyl sulfones with isocyanoacetates lead to the synthesis of fluoropyrroles. This includes the study of different Michael addition products and their ratios depending on reaction conditions (Uno, Sakamoto, Tominaga, & Ono, 1994).

Wirkmechanismus

Safety and Hazards

The safety data sheets (SDS) provide information about the potential hazards of a compound and the necessary precautions for handling, using, and storing it safely. The SDS for a similar compound, O-(3-chloro-2-propenyl)hydroxylamine, suggests that it should be handled with care, and appropriate safety measures should be taken while using it .

Eigenschaften

IUPAC Name |

(Z)-4-(benzenesulfonyl)-N-[(E)-3-chloroprop-2-enoxy]butan-2-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO3S/c1-12(15-18-10-5-9-14)8-11-19(16,17)13-6-3-2-4-7-13/h2-7,9H,8,10-11H2,1H3/b9-5+,15-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUUPXRHVJHUQRF-ASLBFJQJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOCC=CCl)CCS(=O)(=O)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/OC/C=C/Cl)/CCS(=O)(=O)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(phenylsulfonyl)-2-butanone O-(3-chloro-2-propenyl)oxime | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2497830.png)

![N-(4-butylphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2497832.png)

![methyl (2Z)-2-[2-(biphenyl-4-yl)hydrazinylidene]-4-chloro-3-oxobutanoate](/img/structure/B2497836.png)

![(4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2497842.png)

![N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2497843.png)